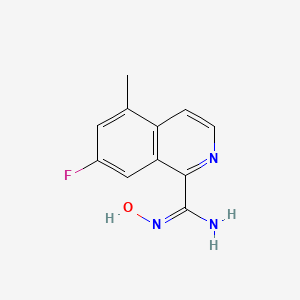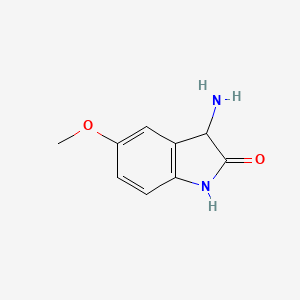
3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it an important target for chemical research .
Preparation Methods
The synthesis of 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone as starting materials under acidic conditions . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction .
Industrial production methods for indole derivatives often involve catalytic processes to improve yield and selectivity. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are commonly employed to facilitate the formation of indole structures .
Chemical Reactions Analysis
3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and methanesulfonic acid for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of o-nitrostyrenes with titanium(III) chloride yields indoles, while the Fischer indole synthesis produces tricyclic indole derivatives .
Scientific Research Applications
Indole derivatives, including 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology, indole derivatives have been studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, they are explored for their potential as therapeutic agents for various diseases, including cancer and infectious diseases . In industry, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific molecular targets and pathways involved depend on the structure and functional groups of the indole derivative.
Comparison with Similar Compounds
3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as 5-methoxy-2-methylindole and 2-(5-methoxy-1H-indol-3-yl)ethanamine . These compounds share the indole nucleus but differ in their substituents and functional groups. The unique combination of the amino and methoxy groups in this compound contributes to its distinct chemical and biological properties. For example, the presence of the methoxy group can enhance the compound’s ability to interact with specific receptors, while the amino group can influence its reactivity in chemical reactions.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-amino-5-methoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-5-2-3-7-6(4-5)8(10)9(12)11-7/h2-4,8H,10H2,1H3,(H,11,12) |
InChI Key |
BXDYUCKMRMHEON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanol](/img/structure/B13179850.png)
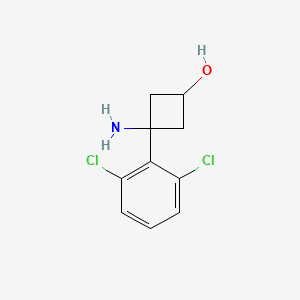
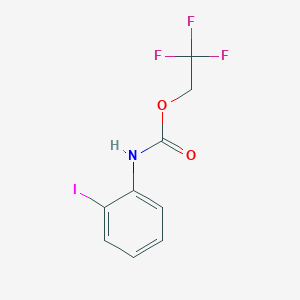

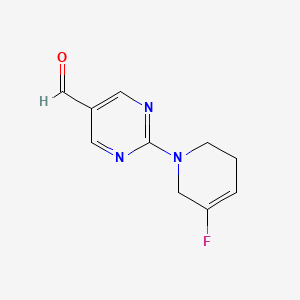
![2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
![Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13179885.png)
![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)
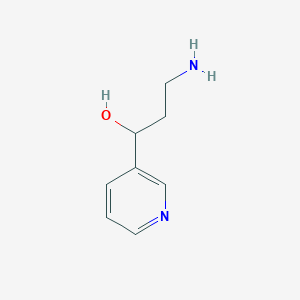

![1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13179912.png)
